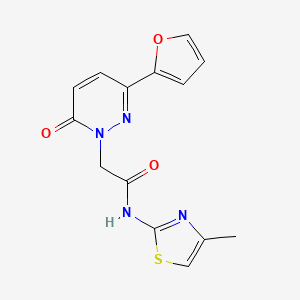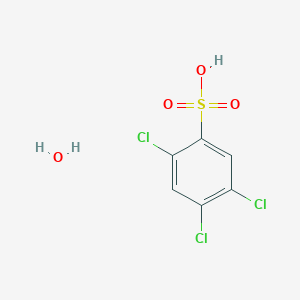
2,4,5-Trichlorobenzenesulfonic Acid Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorobenzenesulfonic Acid Hydrate is a chemical compound with the molecular formula C6H3Cl3O3S·H2O. It is a white to almost white powder or crystalline substance that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5-Trichlorobenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors designed to handle the corrosive nature of the sulfonating agents. The product is then purified through crystallization and drying processes to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Condensation: Reagents like acetic anhydride or other acid anhydrides are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products may include sulfonic acid derivatives with higher oxidation states.
Condensation: Products are typically larger organic molecules with sulfonic acid groups.
Applications De Recherche Scientifique
2,4,5-Trichlorobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorobenzenesulfonic Acid Hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions. Additionally, the compound can form strong interactions with other molecules through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonic Acid
- 2,3,5-Trichlorobenzenesulfonic Acid
- 2,4,5-Trichlorobenzenesulfonic Acid Sodium Salt
Uniqueness
2,4,5-Trichlorobenzenesulfonic Acid Hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Its hydrate form also influences its solubility and reactivity compared to its anhydrous counterparts.
Propriétés
Formule moléculaire |
C6H5Cl3O4S |
|---|---|
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
2,4,5-trichlorobenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C6H3Cl3O3S.H2O/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);1H2 |
Clé InChI |
YPJFBCBHKJSWTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


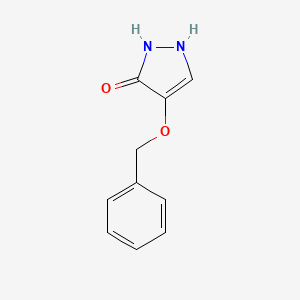

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
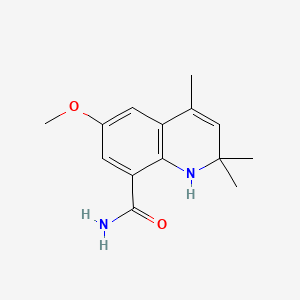
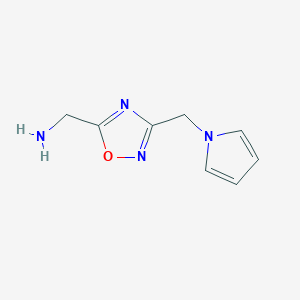

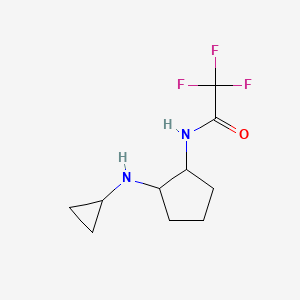
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)

